molecular formula C13H9I2NO4 B10882390 2,6-Diiodo-4-{[2-methyl-5-oxo-1,3-oxazol-4(5H)-yliden]methyl}phenyl acetate

2,6-Diiodo-4-{[2-methyl-5-oxo-1,3-oxazol-4(5H)-yliden]methyl}phenyl acetate

Cat. No.: B10882390
M. Wt: 497.02 g/mol
InChI Key: JRVMVIJKFXPLNL-WZUFQYTHSA-N
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Description

2,6-Diiodo-4-{[2-methyl-5-oxo-1,3-oxazol-4(5H)-yliden]methyl}phenyl acetate is a complex organic compound characterized by the presence of iodine atoms and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diiodo-4-{[2-methyl-5-oxo-1,3-oxazol-4(5H)-yliden]methyl}phenyl acetate typically involves multiple steps. The starting materials often include phenolic compounds and oxazole derivatives. The iodination process is a critical step, usually carried out using iodine or iodine monochloride in the presence of an oxidizing agent. The final step involves the esterification of the phenolic hydroxyl group with acetic anhydride or acetyl chloride under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Diiodo-4-{[2-methyl-5-oxo-1,3-oxazol-4(5H)-yliden]methyl}phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove iodine atoms or reduce the oxazole ring.

    Substitution: Halogen atoms, such as iodine, can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce deiodinated or reduced oxazole derivatives.

Scientific Research Applications

2,6-Diiodo-4-{[2-methyl-5-oxo-1,3-oxazol-4(5H)-yliden]methyl}phenyl acetate has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,6-Diiodo-4-{[2-methyl-5-oxo-1,3-oxazol-4(5H)-yliden]methyl}phenyl acetate involves its interaction with molecular targets such as enzymes or receptors. The iodine atoms and oxazole ring play a crucial role in binding to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Diiodo-4-{[2-methyl-5-oxo-1,3-oxazol-4(5H)-yliden]methyl}phenoxy acetate
  • 2,6-Diiodo-4-{[2-methyl-5-oxo-1,3-oxazol-4(5H)-yliden]methyl}phenyl propionate

Uniqueness

2,6-Diiodo-4-{[2-methyl-5-oxo-1,3-oxazol-4(5H)-yliden]methyl}phenyl acetate is unique due to its specific combination of iodine atoms and the oxazole ring, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C13H9I2NO4

Molecular Weight

497.02 g/mol

IUPAC Name

[2,6-diiodo-4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C13H9I2NO4/c1-6-16-11(13(18)19-6)5-8-3-9(14)12(10(15)4-8)20-7(2)17/h3-5H,1-2H3/b11-5-

InChI Key

JRVMVIJKFXPLNL-WZUFQYTHSA-N

Isomeric SMILES

CC1=N/C(=C\C2=CC(=C(C(=C2)I)OC(=O)C)I)/C(=O)O1

Canonical SMILES

CC1=NC(=CC2=CC(=C(C(=C2)I)OC(=O)C)I)C(=O)O1

Origin of Product

United States

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